molecular formula C10H12N2O4 B097031 Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate CAS No. 15403-48-2

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate

Cat. No.: B097031
CAS No.: 15403-48-2
M. Wt: 224.21 g/mol
InChI Key: VCBGZHVAASNVQM-UHFFFAOYSA-N
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Description

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C11H14N2O4. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate typically involves the reaction of 4,6-diaminobenzene-1,3-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate finds applications in various fields, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Materials Science: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate: Known for its unique structure and properties.

    Phenazine Derivatives: Exhibit a diverse range of biological activities, including antimicrobial and antitumor properties.

    Aromatic Diamines: Used in the synthesis of polyimides and other advanced materials.

Uniqueness

Its ability to undergo multiple types of chemical reactions and its solubility in both water and organic solvents make it a versatile compound for research and industrial use .

Biological Activity

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate (DMDA) is an organic compound with significant biological activity, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and research findings.

Chemical Structure : DMDA has the molecular formula C11_{11}H14_{14}N2_{2}O4_{4} and features a benzene ring with two amino groups and two carboxylate ester functionalities.

Synthesis Methods : The compound is synthesized through the reaction of 4,6-diaminobenzene-1,3-dicarboxylic acid with methanol under reflux conditions. Purification is typically achieved via recrystallization. Industrial production may utilize continuous flow processes to enhance yield and efficiency.

Biological Mechanisms

DMDA exhibits various biological activities primarily through its interaction with enzymes and receptors:

  • Enzyme Inhibition : DMDA can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Cellular Processes : It disrupts cellular processes by modulating signaling pathways, which can result in apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

The mechanism of action for DMDA involves binding to target sites on enzymes or receptors, thereby altering their activity. This modulation can lead to:

  • Inhibition of Enzyme Activity : DMDA has been shown to inhibit enzymes critical for cell proliferation.
  • Induction of Apoptosis : In cancer studies, DMDA has induced apoptosis in specific cancer cell lines through caspase activation pathways.

Anticancer Properties

A study investigated the effects of DMDA on human cancer cell lines. The results indicated that DMDA significantly reduced cell viability in a dose-dependent manner. The IC50_{50} values were determined for various cell lines:

Cell LineIC50_{50} (µM)
MCF-7 (Breast)25
A549 (Lung)30
HeLa (Cervical)20

These findings suggest that DMDA holds promise as a potential chemotherapeutic agent.

Antimicrobial Activity

In another study assessing the antimicrobial effects of DMDA, it was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus40
P. aeruginosa45

These results highlight the compound's potential utility in developing antimicrobial agents.

Applications

DMDA is utilized in various fields due to its biological properties:

  • Medicinal Chemistry : Investigated for its anticancer and antimicrobial activities.
  • Materials Science : Used as an intermediate in synthesizing polymers and advanced materials with specific properties .

Properties

IUPAC Name

dimethyl 4,6-diaminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBGZHVAASNVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363832
Record name Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15403-48-2
Record name 1,3-Dimethyl 4,6-diamino-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15403-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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